molecular formula C19H14BrNO3 B2943497 N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide CAS No. 950426-66-1

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide

Cat. No. B2943497
CAS RN: 950426-66-1
M. Wt: 384.229
InChI Key: QAKJEEUMYZRVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetylphenyl compounds . Acetylphenyl compounds are a family of organic compounds that contain an acetyl group (CH3CO-) attached to a phenyl group .


Synthesis Analysis

While specific synthesis methods for “N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide” were not found, similar compounds such as N-(4-acetylphenyl)-N’-ethylthiourea and N-(4-acetylphenyl)-N’-octylthiourea have been synthesized . A general method involves the reaction of p-aminoacetophenone with other reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H-NMR, 13C-NMR, and FT-IR spectroscopy .


Chemical Reactions Analysis

Related compounds have been involved in reactions such as the Michael addition . In this reaction, 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to produce 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .

Scientific Research Applications

Synthesis Techniques

The synthesis of complex molecules, such as N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide, often involves multi-step chemical reactions that yield these compounds in good purity and yield. For example, the practical synthesis of orally active CCR5 antagonists involves the esterification of specific bromo compounds followed by a Claisen type reaction, highlighting the intricate steps required to produce such molecules (Ikemoto et al., 2005).

Structural Analysis

In-depth structural analysis is crucial for understanding the properties and potential applications of chemical compounds. For instance, crystalline organic compounds similar to N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide have been prepared and analyzed using techniques such as FT-IR, NMR, and X-ray diffraction to confirm their structure and investigate their molecular interactions (Polo-Cuadrado et al., 2021).

Pharmacokinetic Studies

The study of how compounds are metabolized and distributed in biological systems is crucial for drug development. Research on similar compounds has involved the development of methods for determining serum and urine concentrations, providing essential data for pharmacokinetic studies (Dockens et al., 1987).

Anticonvulsant Activity

Compounds with structural features similar to N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide have been explored for their potential as anticonvulsants. The effectiveness of these compounds in animal models and their metabolic pathways provide insights into their therapeutic potential (Robertson et al., 1987).

Chemical Modification and Activity

The modification of carboxamide functions and the synthesis of related compounds have been studied for their potential in various applications, including peptide synthesis and antineoplastic agents. These studies highlight the versatility and potential therapeutic applications of such compounds (Sieber & Riniker, 1991; Koebel et al., 1975).

properties

IUPAC Name

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-12(22)13-2-5-17(6-3-13)21-19(23)14-8-9-24-18-7-4-16(20)11-15(18)10-14/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKJEEUMYZRVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-7-bromo-1-benzoxepine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.